Product packaging for 2,6-Dicyano-4-methylpyridine(Cat. No.:CAS No. 21635-92-7)

2,6-Dicyano-4-methylpyridine

Cat. No.: B1622748
CAS No.: 21635-92-7
M. Wt: 143.15 g/mol
InChI Key: UDIJBVDRYHKNDU-UHFFFAOYSA-N
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Description

2,6-Dicyano-4-methylpyridine (CAS 21635-92-7) is a chemical compound with the molecular formula C8H5N3 and an exact mass of 143.048 g/mol . This pyridine derivative serves as a valuable synthetic intermediate and scaffold in medicinal chemistry and materials science. Pyridine dicarbonitrile compounds are of significant research interest for developing potential therapeutic agents. Studies on analogous 2-amino-6-ethoxy-4-arylpyridine-3,5-dicarbonitrile scaffolds have shown that these structures act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them promising candidates for investigating treatments for neurodegenerative disorders such as Alzheimer's disease . The electron-withdrawing nature of the dicyano substituents on the pyridine ring also makes this compound a useful building block in materials chemistry. Researchers utilize such functionalized pyridines to tune the photophysical and electrochemical properties of complex molecules, including BODIPY dyes, for applications in sensing and light-harvesting . The canonical SMILES representation for this compound is CC1=CC(=NC(=C1)C#N)C#N . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B1622748 2,6-Dicyano-4-methylpyridine CAS No. 21635-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpyridine-2,6-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-6-2-7(4-9)11-8(3-6)5-10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIJBVDRYHKNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396507
Record name 2,6-DICYANO-4-METHYLPYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21635-92-7
Record name 4-Methyl-2,6-pyridinedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21635-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-DICYANO-4-METHYLPYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,6 Dicyano 4 Methylpyridine and Its Derivatives

Multi-Component Reaction Strategies for Pyridine (B92270) Core Construction

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. These reactions are advantageous for their atom economy, reduced number of purification steps, and the ability to generate complex molecules from simple starting materials.

Hantzsch-Type Condensation Approaches

The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a classic multi-component reaction. wikipedia.org It traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org This method has been adapted for the synthesis of various pyridine derivatives.

While the classic Hantzsch synthesis is widely recognized, its direct application for producing 2,6-dicyano-4-methylpyridine is not the most common route. However, modifications and variations of the Hantzsch condensation are employed to create substituted pyridines. For instance, the reaction can be carried out in aqueous micelles to improve yields and reaction times. organic-chemistry.org

A notable variation involves a three-component cyclocondensation of an acetoacetic ester, an aldehyde, and ammonia, which initially yields a 1,4-dihydropyridine. nih.gov Subsequent oxidation is necessary to achieve the aromatic pyridine ring. nih.gov The driving force for this final aromatization step is the gain in resonance stability. wikipedia.org

ReactantsCatalyst/ConditionsProductReference
Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium AcetateTypically reflux in alcohol1,4-Dihydropyridine wikipedia.orgorganic-chemistry.org
Benzaldehyde, Ethyl acetoacetate, Ammonium acetatep-Toluenesulfonic acid (PTSA), Ultrasonic irradiation in aqueous SDS1,4-Dihydropyridine (96% yield) wikipedia.org
(m- and p)-methoxybenzaldehyde, Methyl-3-aminocrotonate (2 equiv.)Reflux in isopropanolCorresponding 1,4-dihydropyridines nih.gov

Knoevenagel Condensation and Subsequent Cyclization

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction. wikipedia.orgsigmaaldrich.com This reaction is fundamental in the synthesis of various heterocyclic compounds, including pyridines. The active hydrogen component typically has electron-withdrawing groups (Z) such as -CO₂R, -COR, -CHO, -CN, or -NO₂ which facilitate deprotonation. wikipedia.orgsigmaaldrich.com

In the context of pyridine synthesis, the Knoevenagel condensation can be a key step. For example, the reaction between an aldehyde or ketone and a compound like malononitrile (B47326) (which has a highly active methylene group) in the presence of a weak base catalyst leads to the formation of an α,β-unsaturated dinitrile. wikipedia.org This intermediate can then undergo cyclization to form the pyridine ring. The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, often leading to decarboxylation. wikipedia.orgorganic-chemistry.org

Carbonyl CompoundActive Methylene CompoundCatalyst/ConditionsIntermediate/ProductReference
Aldehyde/KetoneCompound with Z-CH₂-Z' (e.g., malononitrile)Weakly basic amine (e.g., piperidine)α,β-unsaturated ketone (enone) wikipedia.org
AldehydeMalonic acidPyridine (Doebner modification)α,β-unsaturated carboxylic acid (with decarboxylation) wikipedia.orgorganic-chemistry.org
2-MethoxybenzaldehydeThiobarbituric acidPiperidine in ethanol (B145695)Enone (charge transfer complex) wikipedia.org

Four-Component Protocols for Polysubstituted Pyridines

Four-component reactions offer an even higher degree of molecular complexity generation in a single step. These reactions have been developed for the efficient synthesis of highly substituted pyridines. researchgate.netacs.org An example is the one-pot, four-component reaction of an aldehyde, malononitrile, ammonium acetate, and a phenol (B47542) derivative under microwave irradiation to afford pyridine derivatives in high yields. acs.org This approach is noted for its eco-friendliness, short reaction times, and ease of workup. acs.org

Another four-component strategy involves the reaction of pyridinium (B92312) salts, substituted β-nitrostyrenes, and ammonium acetate in acetic acid, providing a divergent route to various 2,4,6-trisubstituted pyridines. researchgate.net

Reactant 1Reactant 2Reactant 3Reactant 4ConditionsProductReference
2-Formylphenyl 4-methylbenzenesulfonateMalononitrileAmmonium acetatePhenol derivativeMicrowave irradiation in water/ethanolSubstituted pyridine acs.org
Pyridinium saltSubstituted β-nitrostyreneAmmonium acetate-Acetic acid2,4,6-Trisubstituted pyridine researchgate.net

One-Pot Methodologies and Microwave-Assisted Syntheses

One-pot syntheses, often enhanced by microwave irradiation, have become a cornerstone of modern synthetic chemistry due to their efficiency and reduced environmental impact. acs.orgtandfonline.com These methods combine multiple reaction steps in a single vessel, avoiding the need for isolation and purification of intermediates.

The synthesis of polysubstituted pyridines can be achieved through a one-pot, three-component cyclocondensation process, which is a modification of the Bohlmann-Rahtz reaction. core.ac.uk This involves combining a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk Microwave irradiation can significantly accelerate these reactions, often reducing reaction times from hours to minutes and improving yields. acs.orgcore.ac.uk For instance, the synthesis of dicyanomethylene derivatives of certain heterocyclic systems has been achieved in a one-pot, three-component reaction under solvent-free microwave conditions. semanticscholar.org

Reaction TypeReactantsConditionsAdvantagesReference
Modified Bohlmann-Rahtz1,3-Dicarbonyl compound, Ammonia, AlkynoneOne-pot, catalyst-freeGood yield, regiocontrol core.ac.uk
Four-component reactionAldehyde, Malononitrile, Ammonium acetate, PhenolMicrowave irradiationHigh yield (94-98%), short reaction time (6-13 min), eco-friendly acs.org
Three-component condensationNinhydrin, Phenylenediamines, MalononitrileSolvent-free, microwave irradiationRapid reaction, excellent yields semanticscholar.org

Transition Metal-Catalyzed Cycloaddition Reactions

Transition metal catalysis provides powerful tools for the construction of complex cyclic systems. Cycloaddition reactions, in particular, are highly atom-economical and can lead to the formation of multiple bonds in a single step.

Cobalt-Mediated [2+2+2] Cycloaddition of Alkynes and Nitriles

The cobalt-mediated [2+2+2] cycloaddition reaction is a versatile method for synthesizing substituted pyridines. uoi.grclockss.org In this reaction, a cobalt complex, such as dicarbonyl(η⁵-cyclopentadienyl)cobalt(I) (CpCo(CO)₂), catalyzes the cocyclization of two alkyne molecules with a nitrile to form a pyridine ring. uoi.gr This method is highly effective and can be used to construct a wide variety of pyridine and other heterocyclic structures. uoi.gr

The reaction exhibits remarkable chemo-, regio-, and stereoselectivity. uoi.gr The use of trimethylsilyl (B98337) groups as controlling elements can further enhance this selectivity. uoi.gr This methodology has been applied to the synthesis of complex molecules, including natural products and theoretically interesting compounds. uoi.gr The [2+2+2] cycloaddition of α,ω-diynes with 2-cyanopyridine (B140075) derivatives, for example, is a reliable route to 2,2'-bipyridines. clockss.org

Alkyne Component(s)Nitrile ComponentCatalystProductKey FeaturesReference
Two alkyne unitsNitrileCpCo(CO)₂Substituted PyridineHigh chemo-, regio-, and stereoselectivity uoi.gr
α,ω-Diyne2-Cyanopyridine derivative[Cp*Ru(MeCN)₃]PF₆2,2'-BipyridineReliable for bipyridine synthesis clockss.org
6-Heptynenitrile derivative2-(2-Trimethylsilylethyneyl)pyridine derivativeCpCo(CO)₂Mixture of 2,2'- and 2,3'-bipyridinesRegioselectivity can be influenced by additives like PPh₃ clockss.org

Skeletal Editing and Rearrangement Approaches

Skeletal editing has become a transformative strategy for modifying the core structure of molecules, allowing for the conversion of one heterocyclic system to another. This approach is particularly valuable for accessing novel pyridine derivatives that are difficult to synthesize by traditional methods.

Pyrimidine (B1678525) to Pyridine Ring Transformations (C-N to C-C Atom Swap)

A significant advancement in skeletal editing is the conversion of pyrimidines to pyridines via a two-atom swap, specifically a C-N to C-C atom exchange. chinesechemsoc.orgchinesechemsoc.org This transformation is typically achieved in a one-pot, two-step process. chinesechemsoc.org Initially, the pyrimidine ring is activated with triflic anhydride (B1165640) (Tf₂O). chinesechemsoc.org This is followed by a nucleophilic addition and a subsequent Dimroth rearrangement to yield the pyridine product. chinesechemsoc.orgchinesechemsoc.org This method proceeds under mild conditions and has a broad substrate scope, making it applicable for the late-stage functionalization of complex molecules. chinesechemsoc.orgchinesechemsoc.org The key to this transformation is the activation of the pyrimidine ring, which facilitates the nucleophilic attack and subsequent ring rearrangement. chinesechemsoc.org

Dimroth Rearrangement in Pyridine Synthesis

The Dimroth rearrangement is a well-established reaction in heterocyclic chemistry and plays a crucial role in the synthesis of pyridines from other nitrogen-containing heterocycles. wikipedia.orgresearchgate.net This rearrangement involves the interchange of endocyclic and exocyclic nitrogen atoms and typically proceeds through a ring-opening and ring-closing sequence. wikipedia.orgresearchgate.net

In the context of pyrimidine to pyridine conversion, the Dimroth rearrangement is the final key step after the initial nucleophilic addition to the activated pyrimidine ring. chinesechemsoc.orgchinesechemsoc.org The mechanism involves the opening of the pyrimidine ring to form an intermediate, followed by bond rotation and subsequent ring closure to form the more thermodynamically stable pyridine ring. researchgate.net The efficiency and direction of the Dimroth rearrangement can be influenced by reaction conditions, as well as electronic and steric factors within the reacting molecule. researchgate.net This rearrangement has also been observed in the synthesis of fused pyridine systems, such as chinesechemsoc.orgCurrent time information in Bangalore, IN.rsc.orgtriazolo[1,5-c]pyrimidines. beilstein-journals.orgnih.gov

Table 2: Key Features of Pyrimidine to Pyridine Skeletal Editing
FeatureDescriptionReference
Transformation C-N to C-C atom swap chinesechemsoc.orgchinesechemsoc.org
Process One-pot, two-step chinesechemsoc.org
Activation Step Use of Triflic Anhydride (Tf₂O) chinesechemsoc.org
Key Rearrangement Dimroth Rearrangement chinesechemsoc.orgchinesechemsoc.orgresearchgate.net
Conditions Mild chinesechemsoc.org
Applicability Broad substrate scope, late-stage functionalization chinesechemsoc.orgchinesechemsoc.org

Modification and Functionalization of the Pyridine Ring

The functionalization of a pre-existing pyridine ring is a common strategy for synthesizing a diverse range of derivatives. This includes the transformation of existing substituents, such as cyano groups, and the introduction of new functional moieties.

Transformations of Cyano Groups and Pendent Substituents

The cyano groups in 2,6-dicyanopyridine derivatives are versatile handles for further chemical modifications. nih.govacs.org These groups can be transformed into a variety of other functional groups, allowing for the synthesis of a wide array of substituted pyridines. nih.govacs.org For instance, the reaction of 2,6-dicyano-4-pyrone with hydroxylamine (B1172632) selectively occurs at the cyano groups, leading to the formation of amidoximes without opening the pyrone ring. nih.govacs.org These amidoximes can then be further reacted to form oxadiazole-containing pyrones. nih.govacs.org

Similarly, the reaction of 2,6-dicyano-4-pyrone with sodium azide (B81097) in the presence of a catalyst selectively converts the cyano groups to tetrazole moieties. nih.gov The resulting 2,6-bis(tetrazolyl)-4-pyrone can then be converted to the corresponding 2,6-bis(tetrazolyl)pyridine (B13979607) by reaction with ammonia. nih.gov These transformations highlight the utility of the cyano group as a precursor to various heterocyclic systems. nih.govacs.org

Introduction of Azido (B1232118) and Amino Moieties

The introduction of azido and amino groups onto the pyridine ring provides access to another important class of derivatives. Azidopyridines are valuable intermediates that can be used in click chemistry and for the synthesis of triazoles. researchgate.net For example, 2,6-diazido-4-methylnicotinonitrile can be selectively functionalized. researchgate.net Under Staudinger reaction conditions, one of the azido groups can be converted to a phosphoranylideneamino group, which can then be reduced and acylated to yield N-(6-azido-5-cyano-4-methylpyridin-2-yl)acylamides. researchgate.net The remaining azido group can then be reacted with 1,3-dicarbonyl compounds to form triazoles. researchgate.net

Amino-substituted dicyanopyridines are also of significant interest. nih.govmdpi.com A variety of synthetic methods have been developed for their preparation, including multicomponent reactions. nih.govresearchgate.net For example, the four-component reaction of an aldehyde, malononitrile, and an alcohol using a base like potassium carbonate can efficiently produce 6-alkoxy-2-amino-3,5-dicyanopyridines. researchgate.net These amino-dicyanopyridine scaffolds are versatile and can be further modified at various positions to explore structure-activity relationships for different applications. mdpi.com

Table 3: Functionalization of the Pyridine Ring
Starting MaterialReagent(s)Product Functional GroupReference
2,6-Dicyano-4-pyroneHydroxylamineAmidoxime nih.govacs.org
2,6-Dicyano-4-pyroneSodium Azide, CatalystTetrazole nih.gov
2,6-Diazido-4-methylnicotinonitrilePPh₃, then reduction and acylationAcylamide and Azide researchgate.net
Aldehyde, Malononitrile, AlcoholK₂CO₃6-Alkoxy-2-amino researchgate.net

Regioselective Alkylation Strategies

The introduction of a methyl group at the C-4 position of a pre-formed 2,6-dicyanopyridine ring is a key strategic consideration. The electron-withdrawing nature of the two nitrile groups deactivates the pyridine ring towards electrophilic substitution, making direct Friedel-Crafts alkylation challenging. Therefore, modern organometallic and radical-based approaches are more likely to be successful.

One potential strategy involves the use of a blocking group to direct the alkylation to the C-4 position. For instance, a temporary functionalization at the nitrogen atom can influence the regioselectivity of subsequent reactions. Another approach is the direct C-H activation/alkylation. While challenging, advancements in catalysis have made this a more feasible option.

Research into the regioselective alkylation of pyridine derivatives offers several potential methods that could be adapted for the synthesis of this compound. These methods often rely on specific catalysts or directing groups to achieve the desired positional selectivity.

Method/Catalyst SystemSubstrate TypeProduct TypeRegioselectivityKey Findings & Research Insights
Minisci-type Reaction PyridineC4-Alkylated PyridineHigh C4 selectivity with appropriate blocking groupsThe use of a simple maleate-derived blocking group on the pyridine nitrogen has been shown to enable excellent regiocontrol for Minisci-type decarboxylative alkylation at the C-4 position. This method is practical and cost-effective.
Palladium-Catalyzed Cross-Coupling Halogenated PyridineAlkylated PyridineDependent on halide positionSequential and regioselective palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura) on di- or trihalopyridines allow for the controlled introduction of alkyl groups at specific positions.
Yttrium-based Reagents Pyridine4-AlkylpyridineHigh C4 selectivityA combination of yttrium trichloride, BuLi, and diisobutylaluminium hydride (DIBAL-H) with styrenes can achieve regioselective alkylation of pyridines at the 4-position.
Mechanochemically Activated Magnesium PyridineC4-Alkylated PyridineExcellent C4 selectivityBall-milling activated magnesium(0) can mediate the direct C-4-H alkylation of pyridines with alkyl halides, offering high regioselectivity and functional group tolerance without the need for transition-metal catalysts. nih.gov

A plausible synthetic route could start from 2,6-dicyanopyridine. By applying a regioselective C-4 methylation method, such as a Minisci reaction with a suitable methyl radical source or a transition-metal-catalyzed cross-coupling reaction on a 4-halo-2,6-dicyanopyridine precursor, the target molecule could be obtained. The synthesis of 4-alkyl-6-amino-3,5-dicyano-2(1H)-pyridinethiones from aliphatic aldehydes and cyanothioacetamide also suggests that building the ring with the methyl group already in place is a viable alternative. osi.lv

Economic and Scalability Considerations in Synthetic Design

The economic viability and scalability of any synthetic route for this compound are paramount for its potential industrial application. The global market for pyridine and its derivatives is substantial, driven by demand from the agrochemical and pharmaceutical sectors. fortunebusinessinsights.comgrandviewresearch.com Therefore, a cost-effective and scalable synthesis is crucial.

Several factors influence the economic feasibility of producing pyridine derivatives:

Raw Material Costs: The price of starting materials is a primary cost driver. Syntheses that utilize inexpensive and readily available feedstocks are more economically attractive. markwideresearch.comlucintel.com For instance, routes starting from simple precursors like acetone (B3395972) and diethyl oxalate (B1200264) have been developed for related dicyano-pyrone intermediates, which could potentially be converted to the desired pyridine. acs.orgnih.gov

Catalyst Cost and Efficiency: The use of expensive metal catalysts can significantly increase production costs. While catalysts can improve yield and selectivity, their cost, stability, and the ease of separation and recycling are critical economic considerations. cem.de Metal-free catalytic systems or methods that use inexpensive and abundant metals are therefore highly desirable.

Environmental and Regulatory Factors: Stringent environmental regulations can impact the choice of reagents and solvents, as well as waste disposal costs. The development of "green" synthetic routes that minimize waste and use less hazardous substances is becoming increasingly important. markwideresearch.com

Synthetic ApproachRaw Material ConsiderationsCatalyst/Reagent CostProcess ComplexityScalability Potential
Multi-step synthesis with protecting groups Can utilize simple starting materials, but protecting group chemistry adds steps and cost.Can be high due to the cost of protecting group reagents and catalysts for their introduction and removal.High, with multiple reaction and purification steps, leading to lower overall yield.Moderate, but can be costly and generate significant waste.
De novo ring synthesis Can start from inexpensive acyclic precursors.May require specific catalysts for cyclization, but can be designed to be metal-free.Moderate to high, depending on the specific condensation reaction.Good, especially for one-pot procedures that simplify the process.
Late-stage C-H functionalization Starts with a more complex, pre-formed pyridine ring which may be costly.Often requires advanced and potentially expensive transition-metal catalysts.Low, as it directly installs the desired group, but catalyst separation can be an issue.Good, if an efficient and recyclable catalyst system is developed.
One-pot/Tandem reactions Utilizes simple and inexpensive starting materials.Often designed to use inexpensive base or organocatalysts.Low, as multiple bonds are formed in a single operation, minimizing workup and purification.Excellent, due to process simplification, reduced waste, and potentially higher throughput. nih.gov

For this compound, a synthetic strategy that balances high yield and regioselectivity with low cost and process simplicity will be the most viable for large-scale production. A one-pot synthesis from simple, inexpensive starting materials would likely be the most economically favorable approach.

Advanced Reaction Mechanisms and Reactivity Profiles of 2,6 Dicyano 4 Methylpyridine

Nucleophilic Attack and Electrophilic Activation of the Nitrile Groups

The nitrile groups in 2,6-dicyano-4-methylpyridine are susceptible to nucleophilic attack, a reaction that can be modulated by electrophilic activation. The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. This reactivity is analogous to that of carbonyl groups. libretexts.org

One of the primary reactions involving the nitrile groups is hydrolysis, which can proceed under acidic or basic conditions to yield carboxamides and subsequently carboxylic acids. libretexts.org In the presence of a copper(II) catalyst and an alcohol solvent, one of the cyano groups can undergo nucleophilic addition of the alcohol to form a chelating imidate ligand. uef.fi This transformation highlights the role of metal ions in activating the nitrile group towards nucleophilic attack. uef.fi

The reactivity of the nitrile groups can also be harnessed in the synthesis of heterocyclic systems. For instance, 2,6-dicyano-4-pyrone reacts with N-nucleophiles chemoselectively at the cyano groups. acs.org The reaction with hydroxylamine (B1172632) can lead to the formation of amidoximes and bis-amidoximes, depending on the stoichiometry of the reagents. acs.org

Furthermore, the activation of the pyridine (B92270) ring itself can influence the reactivity of the cyano groups. In reactions involving nucleophilic substitution of hydrogen, the electrophilic activation of the aromatic ring is a key requirement. researchgate.net This activation renders the ring more susceptible to attack, which can indirectly affect the reaction pathways available to the nitrile substituents.

The table below summarizes the outcomes of nucleophilic attack on the nitrile groups of dicyanopyridine derivatives under different conditions.

ReagentConditionsProductReference
WaterAcidic or basicCarboxylic acid libretexts.org
AlcoholCopper(II) catalystImidate ligand uef.fi
HydroxylamineStoichiometric controlAmidoxime/Bis-amidoxime acs.org

1,3-Dipolar Cycloaddition Reactions

This compound and its derivatives can participate in 1,3-dipolar cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocyclic rings. rsc.orgmdpi.com These reactions involve the addition of a 1,3-dipole to a dipolarophile. Azomethine imines, which are 1,3-dipoles of the aza-allyl type, can react with various dipolarophiles, including alkenes and alkynes. rsc.org

While direct examples involving this compound as the dipolarophile are not extensively detailed in the provided results, the general principles of 1,3-dipolar cycloadditions are well-established for related systems. rsc.orgmdpi.com For instance, the cycloaddition of azomethine imines to activated double bonds is a common strategy for constructing dinitrogenated heterocycles. rsc.org The development of a single-pot dipolar cycloaddition/Cope elimination sequence has enabled access to novel tetrahydro- nih.govnih.govnih.govtriazolo[4,5-c]pyridines. nih.gov

The reactivity in these cycloadditions can be influenced by catalysts, including both metal complexes and organocatalysts, allowing for enantioselective transformations. rsc.org Quinolinium ylides, formed from quinolines, can undergo (3 + 2) cycloaddition reactions with dicyanoalkenes to form complex spiroheterocyclic systems. nih.gov Similarly, pyridines can react with acetylenedicarboxylates to form Huisgen 1,4-dipoles, which then undergo dearomative cycloaddition reactions. researchgate.net

Homolytic Cleavage and Radical Generation Processes

The generation of radical species from pyridine derivatives can be initiated through various means, including photochemical irradiation and the use of radical initiators. uni-regensburg.de The homolytic cleavage of bonds involving the pyridine ring or its substituents can lead to highly reactive radical intermediates.

For example, the photolysis of certain palladium-methyl complexes in the presence of a trapping agent indicates the homolytic cleavage of the Pd-Me bond, generating a methyl radical. harth-research-group.org While not directly involving this compound, this illustrates a general mechanism for radical generation in related organometallic systems.

In the context of borylation reactions, a pyridine-boryl radical has been proposed as a key intermediate. researchgate.net This radical can be generated through the homolytic cleavage of a B-B bond, facilitated by a pyridine derivative. DFT calculations have shown that for certain substrates, a radical pathway involving a bipyridine-stabilized boryl radical is preferred over a non-radical mechanism. researchgate.net The cyano groups on a pyridine ring can also influence radical reactivity by increasing the acidity of the molecule, which may lead to proton transfer reactions competing with radical reactions. nih.gov

The table below outlines different methods for generating radical species from pyridine-related compounds.

MethodIntermediate SpeciesApplicationReference
Photolysis of Pd-Me complexMethyl radicalMechanistic study harth-research-group.org
B-B bond cleavagePyridine-boryl radicalBorylation reactions researchgate.net
Pyrylium reagent activationAryl radicalC(sp²)−N bond cleavage researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and pyridine derivatives are common substrates. nih.govsigmaaldrich.cnrsc.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura cross-coupling is a widely used method for forming Csp2-Csp2 bonds. researchgate.net While challenges exist with pyridine-2-boronates, the use of pyridine-2-sulfinates as nucleophilic coupling partners in a palladium-catalyzed desulfinylative cross-coupling has shown exceptional scope with both aryl bromides and chlorides. sigmaaldrich.cn

The direct arylation of weakly acidic sp3-hybridized C-H bonds, such as the methyl group in 4-methylpyridine (B42270) derivatives, presents a challenge. nih.gov However, a Pd(NIXANTPHOS)-based catalyst has been developed for the mono- and diarylation of 4-pyridylmethyl aryl ethers. nih.gov The choice of solvent and base is crucial for the success of these deprotonative cross-coupling processes. nih.gov

The selectivity of palladium-catalyzed cross-coupling reactions on dihalogenated N-heteroarenes is influenced by factors such as the energy of the carbon-halogen bond and the interaction between the heterocycle's LUMO and the PdL2 HOMO. researchgate.net Sterically hindered N-heterocyclic carbene ligands can promote cross-coupling at less conventional positions. researchgate.net The in situ generation of the active Pd(0) catalyst is a critical step in these reactions, and its efficiency can be controlled by the choice of counterion, ligand, and base. rsc.org

The following table presents examples of palladium-catalyzed cross-coupling reactions involving pyridine derivatives.

Reaction TypeCoupling PartnersCatalyst SystemProductReference
Desulfinylative Cross-CouplingPyridine-2-sulfinates, Aryl halidesPalladium catalystLinked pyridine-heterocycles sigmaaldrich.cn
Direct Arylation (DCCP)4-Pyridylmethyl aryl ethers, Aryl bromidesPd(NIXANTPHOS)Diarylated 4-pyridyl methyl ethers nih.gov
Suzuki Coupling2,5-diiodoselenophene, Arylboronic acidsPd(OAc)2Diarylselenophenes researchgate.net

Biocatalytic Transformations and Nitrilase-Mediated Reactions

Biocatalysis, utilizing enzymes to perform chemical transformations, offers an environmentally benign approach for the synthesis of valuable compounds. openbiotechnologyjournal.comd-nb.infomagtech.com.cn Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849). openbiotechnologyjournal.comd-nb.inforesearchgate.net

Nitrilase-mediated reactions have gained significant industrial interest for the production of fine chemicals and pharmaceuticals, as well as for the remediation of toxic nitrile-containing waste. openbiotechnologyjournal.comresearchgate.net These enzymes can be found in bacteria, fungi, yeast, and plants. d-nb.info

The synthesis of nicotinic acid (Vitamin B3) from 3-cyanopyridine (B1664610) is a notable application of nitrilase biocatalysis. openbiotechnologyjournal.comfrontiersin.org For example, the nitrilase from Rhodococcus rhodochrous J1 was one of the first to be used for the direct hydrolysis of 3-cyanopyridine to nicotinic acid. openbiotechnologyjournal.com More recently, nitrilases from various microorganisms have been identified and characterized for their ability to convert different cyanopyridines (2-, 3-, and 4-cyanopyridine) into their corresponding nicotinic acid isomers. frontiersin.org

The efficiency of these biocatalytic processes can be enhanced through enzyme engineering and immobilization techniques. magtech.com.cnfrontiersin.org Genome mining and metagenomic studies are being used to discover novel nitrilases with improved properties such as higher substrate tolerance and faster reaction times. frontiersin.org

The table below highlights some nitrilases and their applications in the transformation of cyanopyridines.

Nitrilase SourceSubstrateProductSignificanceReference
Rhodococcus rhodochrous J13-CyanopyridineNicotinic acidEarly example of nitrilase-assisted synthesis openbiotechnologyjournal.com
Zobellia galactanivorans4-CyanopyridineIsonicotinic acidHigh yield in a short reaction time frontiersin.org
Achromobacter insolitusIminodiacetonitrile---Potential for industrial applications frontiersin.org
Cupriavidus necatorMandelonitrile---Enantioselective hydrolysis frontiersin.org

Influence of Substituent Effects on Reaction Pathways

The reactivity of the this compound molecule is significantly influenced by the electronic and steric effects of its substituents. The electron-withdrawing nature of the two cyano groups has a profound impact on the electronic properties of the pyridine ring.

These cyano groups increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov In the context of radical reactions, the presence of an electron-withdrawing cyano group on a didehydropyridinium cation can destabilize certain resonance structures and increase the acidity of the molecule. nih.gov This increased acidity can lead to a preference for proton transfer reactions over radical abstraction reactions. nih.gov

Conversely, an electron-donating group, such as a hydroxyl group, placed between two radical sites on a tridehydropyridinium cation can quench their reactivity by enhancing through-space coupling via a favorable resonance structure. nih.gov

In the context of nucleophilic substitution on the pyridine ring, the position of substituents is critical. For instance, in the reaction of 4-fluoro-2,6-dicyanopyridine with cysteine, the fluorine atom at the 4-position is displaced by the nucleophilic thiol group. nih.govcopernicus.org The reaction rate of this substitution is influenced by the nature of the nucleophile, with selenocysteine (B57510) reacting much faster than cysteine. nih.govcopernicus.org

The steric bulk of substituents can also play a crucial role in determining reaction outcomes. In palladium-catalyzed cross-coupling reactions, very sterically hindered N-heterocyclic carbene ligands can control the site of reaction, promoting coupling at positions that are typically less reactive. researchgate.net Similarly, in the homolytic cleavage of Pd-C bonds, increasing the steric bulk of the aryl substituents on the ligand decreases the bond dissociation free energy, making the bond easier to break. harth-research-group.org

The following table summarizes the influence of different substituents on the reactivity of pyridine derivatives.

SubstituentPositionEffectReaction TypeReference
Cyano group3-position on didehydropyridiniumIncreases acidity, favors proton transferRadical vs. Proton Transfer nih.gov
Hydroxyl group3-position on tridehydropyridiniumQuenches radical reactivityRadical Abstraction nih.gov
Fluorine4-position on 2,6-dicyanopyridineSite of nucleophilic substitutionNucleophilic Aromatic Substitution nih.govcopernicus.org
Bulky Ligands---Controls regioselectivityPalladium-Catalyzed Cross-Coupling researchgate.net
Bulky Aryl Groups on Ligand---Lowers Pd-C bond dissociation energyHomolytic Bond Cleavage harth-research-group.org

Coordination Chemistry of 2,6 Dicyano 4 Methylpyridine As a Ligand

Ligand Design Principles for Multidentate Coordination

The design of multidentate ligands is a cornerstone of coordination chemistry, aiming to create molecules that can bind to a metal center through multiple donor atoms, thereby enhancing the stability and influencing the geometry of the resulting complex. 2,6-Dicyano-4-methylpyridine serves as an excellent scaffold for designing such ligands due to several key principles:

Versatile Coordination Sites: The primary coordination site is the nitrogen atom of the pyridine (B92270) ring. Additionally, the nitrogen atoms of the two cyano groups can participate in coordination, allowing the ligand to act as a mono-, bi-, or tridentate ligand, or to bridge multiple metal centers.

Electronic Properties: The strong electron-withdrawing nature of the cyano groups significantly influences the electronic properties of the pyridine ring. This electronic effect can be fine-tuned to modulate the Lewis basicity of the pyridine nitrogen and, consequently, the strength of the metal-ligand bond.

Structural Rigidity and Directionality: The pyridine ring provides a rigid and planar backbone, which imparts a high degree of preorganization and directionality to the ligand. This is crucial for the predictable assembly of complex architectures such as metal-organic frameworks (MOFs) and coordination polymers.

Functionalization Potential: The cyano groups are amenable to chemical modification, allowing for the extension of the ligand scaffold to create more complex, polydentate ligand systems. For instance, the cyano groups can be hydrolyzed to amides or carboxylic acids, or can react with other molecules to form larger chelating arms.

These principles make 2,6-dicyanopyridine and its derivatives extremely useful building blocks for synthesizing a wide range of symmetrical 2,6-bis(azolyl)pyridine ligands, which are known to form coordination compounds with various metal cations.

Formation of Metal Complexes with Transition Metals (e.g., Copper(II), Ruthenium(II), Silver(I))

The versatile coordination capabilities of this compound enable it to form stable complexes with a variety of transition metals. The formation of these complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent.

Copper(II) Complexes: Copper(II) ions readily form complexes with pyridine-based ligands. In the case of this compound, coordination typically occurs through the pyridine nitrogen. The resulting complexes can exhibit various geometries, including square planar and distorted octahedral, depending on the co-ligands and counter-ions present. For instance, related copper(II) complexes with pyridinecarbonitrile precursors have been shown to form binuclear "paddle-wheel" structures where two copper atoms are bridged by four acetate (B1210297) ligands, with the pyridine-based ligand coordinating at the apical position of a square pyramidal geometry. mdpi.com The coordination environment around the Cu(II) center in such complexes is often a distorted square pyramid. unl.ptmdpi.com

Ruthenium(II) Complexes: Ruthenium(II) complexes with polypyridyl ligands are of significant interest due to their rich photophysical and electrochemical properties. While specific studies on this compound with Ruthenium(II) are not extensively detailed in the provided search results, the synthesis of Ruthenium(II) complexes with related dicyano-containing ligands, such as 6,7-dicyanodipyrido[2,2-d:2',3'-f]quinoxaline (dicnq), has been reported. nih.gov These syntheses typically involve the reaction of a ruthenium precursor, like [Ru(phen)2Cl2], with the dicyano ligand. nih.gov The resulting complexes, such as [Ru(phen)2(dicnq)]2+, demonstrate the feasibility of incorporating dicyano-functionalized pyridine-type ligands into the coordination sphere of Ruthenium(II). nih.gov

Silver(I) Complexes: Silver(I) ions have a strong affinity for nitrogen donor ligands and are known to form a wide variety of coordination polymers with pyridine derivatives. The reaction of this compound with silver(I) salts can lead to the formation of one-, two-, or three-dimensional coordination polymers, where the ligand bridges multiple silver centers. The flexibility of the Ag(I) coordination geometry (from linear to tetrahedral) allows for the assembly of diverse supramolecular architectures. imist.manih.govrsc.org

Table 1: Selected Bond Lengths (Å) and Angles (°) in a Related Copper(II) Pyridinecarbonitrile Complex
ParameterBondLength/Angle
Bond LengthCu–O1.9586(15)–1.9752(15) Å
Cu–N (pyridine)2.16 Å (typical)
Bond AngleO–Cu–O88.5-91.5° (basal)
O–Cu–N95-105°

Data is for a related binuclear copper(II) acetate complex with 3-cyanopyridine (B1664610), illustrating typical coordination geometries. mdpi.com

Supramolecular Interactions in Metal-Organic Frameworks and Coordination Polymers

Supramolecular interactions play a crucial role in the assembly and stabilization of extended structures like Metal-Organic Frameworks (MOFs) and coordination polymers derived from this compound. These non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, dictate the final three-dimensional architecture and the properties of the resulting materials.

The pyridine and cyano groups of the ligand are key players in these interactions:

π-π Stacking: The aromatic pyridine ring of the ligand can participate in π-π stacking interactions with adjacent ligands or other aromatic moieties within the crystal lattice. These interactions are significant in organizing the ligands in a parallel or offset fashion, contributing to the stability and rigidity of the framework.

Argentophilic Interactions: In coordination polymers involving silver(I), weak Ag···Ag interactions, also known as argentophilic interactions, can occur, further stabilizing the structure and influencing its photophysical properties. rsc.org

The interplay of these supramolecular forces, in conjunction with the coordination bonds, allows for the rational design and construction of porous materials with potential applications in gas storage, separation, and catalysis.

Stereochemical Aspects of Ligand-Metal Coordination

Stereochemistry in coordination complexes refers to the three-dimensional arrangement of ligands around a central metal ion. This can lead to various forms of isomerism, including geometric (cis/trans, fac/mer) and optical isomerism (enantiomers). nih.govnih.govresearchgate.netnih.gov

For complexes involving this compound, several stereochemical aspects can be considered:

Geometric Isomerism: In octahedral complexes of the type [MA4B2] or [MA3B3], where 'A' and 'B' are different ligands, geometric isomers (cis/trans or fac/mer) can arise. If this compound is one of several different ligands in an octahedral complex, the potential for such isomerism exists. ijcce.ac.ir

Optical Isomerism and Chirality: A coordination complex is chiral if it is non-superimposable on its mirror image. Chirality can be introduced in several ways:

Use of Chiral Ligands: While this compound itself is achiral, it can be functionalized with chiral substituents to create a chiral ligand. Coordination of such a ligand to a metal center can lead to the formation of diastereomeric complexes.

Chiral Arrangement of Achiral Ligands: In certain coordination geometries, particularly octahedral, the arrangement of achiral ligands can create a chiral complex. For example, a tris-chelate complex with bidentate ligands is inherently chiral. While this compound is typically monodentate, its derivatives can be designed to be bidentate.

Chiral Metal-Organic Frameworks (MOFs): The synthesis of chiral MOFs is an area of intense research. Chirality in MOFs can be achieved by using chiral ligands, or sometimes through the spontaneous resolution of achiral components into a chiral crystal structure. unl.ptresearchgate.net These chiral frameworks have potential applications in enantioselective separation and catalysis. unl.ptcore.ac.uk The rigid and directional nature of this compound makes it a candidate for the construction of such ordered, chiral materials.

Catalytic Activity of this compound Metal Complexes

Metal complexes are widely used as catalysts in a plethora of organic transformations. The catalytic activity of a metal complex is highly dependent on the nature of both the metal center and the surrounding ligands. The electronic and steric properties of this compound can be harnessed to develop metal complexes with specific catalytic functions.

The strong electron-withdrawing cyano groups in this compound can enhance the Lewis acidity of the coordinated metal center, which can be beneficial for certain catalytic reactions. While specific catalytic applications of this compound complexes are not extensively detailed in the provided search results, related systems offer insights into their potential:

Oxidation Catalysis: Vanadium-based catalysts are known to be effective in the gas-phase oxidation of 4-methylpyridine (B42270) to produce isonicotinic acid, an important pharmaceutical intermediate. researchgate.netijcce.ac.irmdpi.com While this involves the substrate rather than the ligand, it highlights the reactivity of the methylpyridine core. Copper(II) complexes with various N-donor ligands have also shown high catalytic activity in the oxidation of alkanes and alcohols. mdpi.com It is plausible that copper(II) complexes of this compound could exhibit similar catalytic activity in oxidation reactions. For instance, copper complexes have been studied for their catecholase catalytic properties. imist.ma

Cross-Coupling Reactions: Palladium complexes incorporating this compound ligands have been noted to exhibit enhanced activity in cross-coupling reactions, which is attributed to the ligand's strong electron-withdrawing effects. mdpi.com

Asymmetric Catalysis: Silver(I) coordination polymers have been shown to act as heterogeneous catalysts in asymmetric synthesis, such as the Hantzsch synthesis of polyhydroquinolines. nih.gov Given the ability of this compound to form coordination polymers with silver(I), these materials could potentially be explored for asymmetric catalytic applications, especially if chirality is introduced into the ligand or the supramolecular structure. Chiral metal complexes, in general, are powerful tools for enantioselective catalysis. nih.gov

Table 2: Catalytic Oxidation of 4-Methylpyridine using Vanadium-Based Catalysts
CatalystTemperature (°C)Conversion of 4-Methylpyridine (%)Selectivity for Isonicotinic Acid (%)
V-Ti-O320~55~60
V-Ti-Mn-O320>9067.17

This table shows the catalytic performance of different vanadium-based catalysts in the oxidation of 4-methylpyridine, demonstrating the feasibility of catalytically transforming the methylpyridine core. mdpi.com

Computational Chemistry and Theoretical Investigations of 2,6 Dicyano 4 Methylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For 2,6-Dicyano-4-methylpyridine and its derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and calculate various electronic parameters. researchgate.net These calculations provide fundamental insights into the molecule's stability, charge distribution, and the energies of its frontier molecular orbitals. The optimized geometric parameters, including bond lengths and angles, derived from these calculations have shown good agreement with experimental data where available, validating the chosen theoretical approach. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap implies higher stability. researchgate.netmaterialsciencejournal.org DFT calculations are used to determine the energies of these orbitals. aimspress.com The energy gap helps in understanding the charge transfer interactions occurring within the molecule.

Table 1: Calculated Quantum Chemical Identifiers

Parameter Description Typical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -7.0 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.5 to -3.0
Energy Gap (ΔE) ELUMO - EHOMO 4.0 to 4.8
Ionization Potential (I) -EHOMO 7.0 to 7.5
Electron Affinity (A) -ELUMO 2.5 to 3.0

| Hardness (η) | (I - A) / 2 | 2.2 to 2.4 |

Note: The exact values can vary depending on the specific DFT functional, basis set, and computational model used.

Frontier Molecular Orbital (FMO) Theory for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactions by focusing on the interaction between the HOMO and LUMO of reacting species. wikipedia.org According to this theory, a chemical reaction is favored when the HOMO of one molecule (the nucleophile) interacts effectively with the LUMO of another molecule (the electrophile). youtube.com The energy and symmetry of these orbitals must be compatible for a reaction to occur. By analyzing the distribution and energy levels of the HOMO and LUMO of this compound, FMO theory can predict its behavior in various reactions, such as cycloadditions and electrophilic or nucleophilic substitutions. researchgate.netwikipedia.org The visual representation of these orbitals shows where the molecule is most likely to donate or accept electrons, providing a map of its reactive sites. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations can model the movement of atoms and conformational changes of this compound in different environments, such as in a solvent or interacting with a biological macromolecule. MD simulations are particularly useful for assessing the stability of a ligand-protein complex predicted by molecular docking. researchgate.net By simulating the complex over a period of nanoseconds, researchers can verify if the binding pose is stable and if the key interactions are maintained, thus providing stronger evidence for the predicted binding mode. researchgate.net

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target. Derivatives of pyridine (B92270) have been investigated through molecular docking for their potential as inhibitors of various enzymes. mdpi.comtubitak.gov.tr For example, studies on related pyridine structures have explored their binding to targets like cyclooxygenases (COX) or bacterial regulator proteins. mdpi.comresearchgate.net The results of these studies are typically reported as a binding energy (in kcal/mol), with more negative values indicating a stronger interaction. The analysis also identifies key amino acid residues in the protein's active site that form hydrogen bonds or other interactions with the ligand. tubitak.gov.tr

Table 2: Example Molecular Docking Results for Pyridine Derivatives

Target Protein Ligand Binding Energy (kcal/mol) Key Interacting Residues
Kinesin Eg5 2,6-diaryl-pyridine derivative -9.52 GLU116, GLY117

Note: This table presents data for related pyridine derivatives to illustrate the application of molecular docking, as specific studies on this compound may be limited.

Prediction of Spectroscopic Parameters from First Principles

Computational methods, particularly DFT, can be used to predict spectroscopic parameters from first principles. This involves calculating properties like vibrational frequencies (for infrared and Raman spectroscopy) and chemical shifts (for NMR spectroscopy). researchgate.net The calculated vibrational frequencies for this compound can be compared with experimental spectra to help assign the observed vibrational modes to specific atomic motions, such as stretching or bending of particular bonds. aimspress.com This comparison serves as a valuable tool for structural confirmation. Often, calculated frequencies are scaled by a constant factor to correct for systematic errors in the computational method and to achieve better agreement with experimental data. researchgate.net

Applications of 2,6 Dicyano 4 Methylpyridine in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The inherent properties of the 2,6-dicyanopyridine core are leveraged in the design of materials for various optoelectronic devices, including transistors, light-emitting diodes, and solar cells.

Semiconducting Properties and Charge Transport

Organic semiconductors are essential for the functioning of devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The charge-transporting capability of these materials is a key determinant of device performance. beilstein-journals.orgcnr.it The introduction of electron-deficient units, such as the dicyanomethylene or dicyanopyridine groups, is a common strategy to create n-type (electron-transporting) semiconductors. researchgate.netbeilstein-journals.org

Research on related molecular structures has demonstrated the influence of dicyano-functionalization on semiconductor performance. For instance, dicyanomethylene-functionalised violanthrone derivatives have been shown to be p-type semiconductors. researchgate.net Studies on organic field-effect transistors (OFETs) using these materials revealed that the choice of solubilizing alkyl chains significantly impacts hole mobility, with linear chains leading to higher mobility compared to branched chains. researchgate.netbeilstein-journals.org This is often attributed to the more ordered molecular packing and enhanced π-π stacking interactions facilitated by linear chains. beilstein-journals.org

Similarly, aromatic systems incorporating pyridine-3,5-dicarbonitrile (B74902) fragments, which are structurally analogous to 2,6-Dicyano-4-methylpyridine, have been investigated as electron-transporting materials. nih.gov These findings underscore the potential of the 2,6-dicyanopyridine scaffold in designing organic semiconductors with tailored charge transport properties for electronic applications.

Table 1: Summary of OFET Characteristics for Dicyanomethylene-Functionalised Violanthrone Derivatives researchgate.netbeilstein-journals.org
CompoundAlkyl Substituent TypeCharge Carrier TypeHole Mobility (μh) (cm² V⁻¹ s⁻¹)
3aBranchedp-type3.62 × 10⁻⁶
3bLinearp-type1.07 × 10⁻²
3cLinearp-type1.21 × 10⁻³

Applications in Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

Organic light-emitting diodes (OLEDs) are a major application for advanced organic materials. mdpi.com A key challenge in OLED technology is to efficiently harvest all electrically generated excitons (25% singlets and 75% triplets) to produce light. nih.gov Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (rISC). nih.gov This process can theoretically enable 100% internal quantum efficiency (IQE) in OLEDs. nih.gov

The design of TADF emitters often involves creating molecules with a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. nih.gov This is typically achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) within the molecule, often using a donor-acceptor (D-A) architecture. nih.gov

The electron-deficient nature of the dicyanopyridine moiety makes it an excellent acceptor component in TADF emitters. nih.govrsc.org Molecular designs incorporating a pyridine-derived secondary acceptor have been shown to be effective in managing the delayed fluorescence lifetime and improving the efficiency of TADF devices. rsc.org For instance, a TADF emitter featuring a methyl-functionalized pyridine (B92270) secondary acceptor achieved a high external quantum efficiency (EQE) of over 20% with minimal efficiency roll-off at high brightness. rsc.org Similarly, OLEDs based on 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) have demonstrated a maximum EQE of 21.2%, a current efficiency of 47.7 cd A⁻¹, and a power efficiency of 42.8 lm W⁻¹. nih.gov

Table 2: Performance of OLEDs Based on Pyridine-Dicarbonitrile Emitters
Emitter TypeMax. External Quantum Efficiency (EQE)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Emission ColorReference
Methyl group functionalized pyridine secondary acceptor> 20%Not ReportedNot ReportedGreen rsc.org
CPC (13 wt% in mCP host)21.2%47.742.8Not Reported nih.gov
DDiKTa-A (Orange MR-TADF)20.3%Not ReportedNot ReportedOrange (573 nm) st-andrews.ac.uk

Dye-Sensitized Solar Cells (DSSCs) as Photosensitizers

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells due to their potential for low-cost manufacturing and good performance. nih.govnih.gov A critical component of a DSSC is the photosensitizer, or dye, which absorbs sunlight and injects electrons into a semiconductor's conduction band, initiating the flow of electric current. nih.govbhu.ac.in

The 2,6-dicyanopyridine scaffold serves as a versatile precursor for the synthesis of complex heterocyclic ligands used in DSSC photosensitizers. nih.govacs.orgresearchgate.net Specifically, 2,6-dicyano-4-pyrone, a related compound, can be used to construct 2,6-bis(hetaryl)pyridines. nih.govresearchgate.net These N-heterocyclic compounds are effective multidentate ligands capable of forming stable complexes with metals like ruthenium, which are widely used as sensitizers in DSSCs. nih.gov The ability of these ligands to form robust coordination compounds is crucial for creating efficient and durable photosensitizers for solar cell applications. nih.gov

Fluorescent Materials and Light Conversion Applications

Derivatives of this compound are also integral to the development of novel fluorescent materials, which exhibit unique photophysical phenomena and are studied for applications requiring efficient light emission and conversion.

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

Many traditional fluorescent molecules are highly emissive in dilute solutions but suffer from aggregation-caused quenching (ACQ) in the solid state or at high concentrations, where intermolecular π–π stacking leads to non-radiative decay pathways. nih.govmdpi.com This phenomenon limits their application in solid-state devices. nih.gov

In contrast, the phenomenon of aggregation-induced emission (AIE) describes a class of molecules that are non-emissive in solution but become highly luminescent upon aggregation. magtech.com.cnresearchgate.net The mechanism for AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations, in the aggregated state, which blocks non-radiative decay channels and opens up radiative pathways. researchgate.net

The dicyanopyridine and dicyanomethylene moieties are key components in the design of AIE-active luminogens (AIEgens). researchgate.netnih.gov For example, a photosensitizer with a strong donor–π–acceptor (D–π–A) structure based on tricyano-methylene-pyridine was reported to have bright near-infrared emission in the aggregated state. nih.gov Similarly, dicyanomethylene-1,4-dihydropyridine derivatives have been synthesized that exhibit strong fluorescence in the aggregate state due to the restriction of intramolecular rotation (RIR). researchgate.net The unique ability to transform a molecule from exhibiting ACQ to AIE through subtle structural modifications highlights the precise engineering possible with these scaffolds. scispace.com This makes AIEgens based on the dicyanopyridine core promising for applications where solid-state emission is paramount. nih.gov

Light-Conversion Quality and Photostability Studies

For any practical application in optoelectronics or bioimaging, the efficiency of light emission and the robustness of the material are critical. Light-conversion quality is often quantified by the photoluminescence quantum yield (PLQY), which measures the ratio of photons emitted to photons absorbed. Photostability refers to the material's ability to resist chemical degradation under light exposure.

Materials incorporating the dicyanopyridine structure have been designed to achieve high performance in both areas. AIE photosensitizers built with a tricyano-methylene-pyridine block have been noted for their high photostability and bright emission. nih.gov In the field of TADF emitters, high PLQY is a prerequisite for efficient OLEDs. An orange-emitting MR-TADF emitter based on a complex pyridine-containing structure was shown to have a high PLQY of 92% in a doped film. st-andrews.ac.uk The development of such materials with both high quantum yields and excellent stability is crucial for creating durable and efficient light-emitting devices and sensors. nih.govacs.org

Table 3: Photophysical Data for a Representative MR-TADF Emitter (DDiKTa-A) st-andrews.ac.uk
ParameterValue
Photoluminescence Quantum Yield (ΦPL) in doped film92%
Peak Emission Wavelength (λPL) in doped film562 nm
S1 Energy Level2.36 eV
T1 Energy Level2.20 eV
ΔEST (S1 - T1)0.16 eV
Prompt Fluorescence Lifetime (τp)15.1 ns
Delayed Fluorescence Lifetime (τd)279 μs

Supramolecular Materials and Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. These materials can exhibit a wide range of functionalities, making them a vibrant area of research.

A thorough review of scientific literature and chemical databases reveals a notable scarcity of studies directly employing this compound as a primary component in the formation of supramolecular materials and assemblies. Research in the area of pyridine-based supramolecular chemistry often focuses on related compounds. For instance, significant research has been conducted on 2,6-bis(azolyl)pyridines, which are versatile ligands for creating supramolecular structures. nih.govresearchgate.net These ligands are often synthesized from precursors like 2,6-dicyano-4-pyrone, which can be converted into various heterocyclic triads. nih.govacs.org These resulting complex pyridine derivatives are then utilized in the design of luminescent materials, magnetic materials, and for the construction of long-range ordered nanostructures through coordination with metal cations. nih.gov

However, specific research detailing the direct incorporation of the this compound moiety into such supramolecular architectures is not prominently featured in available literature. The potential of this compound to act as a ligand or a building block for more complex supramolecular systems remains an area that is not extensively explored or reported.

Sensing Applications in Materials Science

The development of chemical sensors is a critical area of materials science, with applications ranging from environmental monitoring to medical diagnostics. Pyridine derivatives are often investigated for their potential in sensing applications due to the ability of the pyridine nitrogen to interact with various analytes.

Despite the general interest in pyridine compounds for sensing, there is a lack of specific research demonstrating the application of this compound in the development of chemical sensors. The scientific literature on pyridine-based sensors tends to focus on other functionalized pyridines. For example, various pyridine derivatives have been synthesized and studied as fluorescent sensors for the detection of toxic metal ions. acs.org These sensors often operate based on the principle of fluorescence quenching or enhancement upon binding of the target analyte to the pyridine-based ligand.

While the dicyano- functionality on the pyridine ring of this compound could theoretically influence its electronic properties and potential interactions with analytes, dedicated studies to harness these features for sensing applications are not readily found in the reviewed literature. The role of this specific compound in the field of materials for sensing, therefore, appears to be an underexplored area of research.

Pharmacological and Biological Research on 2,6 Dicyano 4 Methylpyridine Derivatives

Development of Biological Probes and Imaging Agents

Fluorescent Probes for Cellular Labeling

While specific research on 2,6-Dicyano-4-methylpyridine derivatives as fluorescent probes for general cellular labeling is not extensively detailed in available literature, the broader class of 2,6-disubstituted pyridine (B92270) derivatives has been successfully developed for such purposes. For instance, derivatives of 2,6-diaminopyridine have been synthesized and investigated as fluorescent probes for detecting transition metal ions. nih.govresearchgate.net These probes function through an intramolecular charge transfer mechanism upon excitation, where interaction with metal ions enhances the electron-withdrawing character of the pyridine ring, leading to a red-shifted spectrum and increased fluorescence intensity. nih.gov One such derivative, 2,4-Dimethyl-7-amino-1,8-naphthyridine (DMAND), demonstrated high sensitivity and a strong binding affinity for Cu²⁺. nih.gov

H₂O₂ Sensing Probes for Oxidative Stress Detection

Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in oxidative stress and cellular signaling. nih.govresearchgate.net The development of fluorescent probes for its detection is crucial for studying these processes. Derivatives based on the pyridine scaffold have emerged as effective tools for this purpose.

One prominent strategy involves using an imidazo[1,2-a]pyridine derivative as the fluorophore, combined with a boronate ester as the reactive moiety. nih.govresearchgate.netnih.gov In the presence of H₂O₂, the boronate group is cleaved, triggering a significant enhancement in fluorescence—a "turn-on" signal. nih.gov A probe named B2, which is an aggregation-induced emission fluorescence probe, was designed based on this mechanism to enable long-term tracing of H₂O₂ in living cells. nih.govresearchgate.net This probe demonstrated high selectivity and sensitivity and was successfully used to visualize both exogenous and endogenous H₂O₂ in A549 lung cancer cells. researchgate.netnih.gov The use of such probes is considered a reliable method for monitoring H₂O₂ levels and diagnosing diseases related to oxidative stress. nih.govnih.gov

Insecticidal Efficacy and Mechanistic Investigations

Pyridine derivatives are a well-established class of insecticides, with many acting as neonicotinoid analogues. nih.govacs.org These compounds typically function by targeting the nicotinic acetylcholine receptor (nAChR) in insects. Research has demonstrated that various synthesized cyanopyridine derivatives exhibit significant insecticidal activity against agricultural pests.

Studies have evaluated the toxicity of novel pyridine derivatives against the cowpea aphid (Aphis craccivora) and the cotton aphid (Aphis gossypii). nih.govaun.edu.egnih.gov In one study, a series of functionalized pyridine compounds were tested, with several showing higher insecticidal bioactivity against A. craccivora nymphs than the commercial insecticide acetamiprid. acs.org For example, compound 1f (structure not detailed in source) showed a median lethal concentration (LC₅₀) of 0.080 mg/L, indicating high toxicity. acs.org Another study found that a compound identified as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide was more active against cowpea aphids than acetamiprid after 24 hours of treatment. aun.edu.eg

The structural features of these pyridine derivatives play a crucial role in their efficacy. The presence of specific substituents, such as a 4-chlorophenyl group and two cyano groups, was found to contribute to higher activity. nih.govacs.org The insecticidal activity of these compounds is generally higher against nymphs compared to adult aphids. nih.govacs.org The data below summarizes the insecticidal activity of selected pyridine derivatives against the nymphs of Aphis craccivora.

CompoundTarget PestExposure TimeLC₅₀ (mg/L)Reference
1cAphis craccivora (Nymphs)24 hours0.127 acs.org
1dAphis craccivora (Nymphs)24 hours0.098 acs.org
1fAphis craccivora (Nymphs)24 hours0.080 acs.org
Acetamiprid (Reference)Aphis craccivora (Nymphs)24 hours0.147 acs.org
Compound 2*Aphis craccivora (Nymphs)24 hours0.029 ppm aun.edu.eg
Compound 3**Aphis craccivora (Nymphs)24 hours0.040 ppm aun.edu.eg
Acetamiprid (Reference)Aphis craccivora (Nymphs)24 hours0.045 ppm aun.edu.eg

*Compound 2: N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide

**Compound 3: 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide

Plant Growth Regulation Studies

Plant growth regulators are organic compounds that modify physiological processes in plants, controlling aspects like growth and development. byjus.com While auxins, gibberellins, and cytokinins are well-known classes, research continues into novel synthetic compounds. byjus.comdhanuka.com

In this context, derivatives of 4-methylpyridine (B42270) have been explored for their potential as plant growth regulators. Specifically, a number of 2,6-diazido-4-methylnicotinonitrile derivatives have been synthesized for evaluation as prospective novel plant growth regulators. These compounds are derived from 2,6-dichloro-4-methylnicotinonitrile, highlighting a pathway from compounds related to this compound towards agrochemical applications. Additionally, other pyridine derivatives, such as succinate-2,6-dimethylpyridine-N-oxide, have been investigated for their plant growth regulatory effects, often in combination with pesticides. researchgate.net

Supramolecular Assemblies and Non Covalent Interactions Involving 2,6 Dicyano 4 Methylpyridine

Hydrogen Bonding Interactions

Although 2,6-dicyano-4-methylpyridine itself does not possess traditional hydrogen bond donors (like N-H or O-H), the nitrogen atom of the pyridine (B92270) ring and the nitrogen atoms of the two cyano groups can act as hydrogen bond acceptors. This allows the molecule to interact with various hydrogen bond donors.

In hypothetical co-crystal structures, for example, with molecules containing O-H or N-H groups, hydrogen bonds of the type N–H···N(pyridine), O–H···N(pyridine), N–H···N(cyano), and O–H···N(cyano) could be envisaged. Furthermore, the methyl group and the C-H bonds on the pyridine ring can act as weak hydrogen bond donors, potentially forming C–H···O or C–H···N interactions, which are known to play a significant role in the stabilization of crystal packing.

Pi-Stacking (π–π) and Anion-Pi Interactions

The pyridine ring of this compound is an aromatic system capable of engaging in π–π stacking interactions. These interactions are a significant driving force in the self-assembly of aromatic molecules, leading to the formation of ordered columnar or layered structures. The geometry of these stacks can be face-to-face or offset, depending on the electronic and steric properties of the interacting molecules.

Design and Characterization of Host-Guest Systems

The structural features of this compound make it a potential candidate for use in the design of host-guest systems. Its rigid framework and the presence of multiple interaction sites (hydrogen bond acceptors, π-system) could allow it to act as a host for small guest molecules. The cyano groups could also be modified to create larger, more complex host structures. The characterization of such host-guest systems would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to study the binding in solution, and X-ray crystallography to determine the precise nature of the interactions in the solid state.

Self-Assembly Processes and Supramolecular Architectures

The ability of this compound to engage in multiple non-covalent interactions simultaneously makes it a promising building block for self-assembly processes. In solution, these interactions can lead to the spontaneous formation of well-defined supramolecular architectures, such as dimers, oligomers, or even polymeric chains and networks.

Data Tables

Since specific experimental data for the supramolecular assemblies of this compound is not available in the searched literature, a representative data table of its basic properties is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
IUPAC Name 4-methylpyridine-2,6-dicarbonitrile
CAS Number 21635-92-7
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3

This data is compiled from PubChem. nih.gov

Future Research Trajectories and Unresolved Challenges in 2,6 Dicyano 4 Methylpyridine Chemistry

Exploration of Novel Synthetic Pathways

The future of 2,6-dicyano-4-methylpyridine synthesis is geared towards efficiency, sustainability, and molecular diversity. While traditional methods exist, emerging strategies focus on de novo construction of the pyridine (B92270) ring from acyclic precursors. This approach is gaining traction as it allows for the introduction of desired substituents without relying on multi-step modifications of a pre-existing ring, which is a key aspect of sustainable chemistry. nih.govacs.org

One innovative strategy involves using highly reactive building blocks like 2,6-dicyano-4-pyrone. This compound can be synthesized from simple starting materials such as acetone (B3395972) and diethyl oxalate (B1200264) and subsequently converted into pyridine derivatives. acs.org Another promising avenue is the expansion of multicomponent reactions (MCRs), which offer atom economy and procedural simplicity. acs.org The development of novel catalysts, such as iron-based systems for cyclization reactions, represents a move towards greener and more cost-effective synthesis. rsc.org

Future research will likely focus on:

Catalyst Development: Designing new heterogeneous and homogeneous catalysts that offer higher yields, selectivity, and recyclability. acs.org

Flow Chemistry: Adapting existing syntheses to continuous flow processes to enhance scalability, safety, and efficiency.

C-H Functionalization: Exploring direct C-H functionalization of simpler 4-methylpyridine (B42270) precursors as a more atom-economical route, though challenges in regioselectivity for dicyanation remain. rsc.org

Deeper Mechanistic Understanding of Complex Reactions

A profound understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For pyridine systems, particularly those with multiple reactive sites like this compound, elucidating the precise pathways of complex reactions is an ongoing challenge.

Recent studies on the related building block, 2,6-dicyano-4-pyrone, have provided significant mechanistic insights. nih.govacs.org For instance, the reaction of this pyrone with different nucleophiles demonstrates remarkable chemoselectivity. While hydroxylamine (B1172632) attacks the cyano groups to form amidoximes, hydrazines tend to induce a pyrone ring-opening followed by substitution. nih.govacs.org This differential reactivity is attributed to the nature of the nucleophile and the formation of specific intermediates. nih.gov

Key areas for future mechanistic investigation include:

Nucleophilic Substitution/Addition: Detailed kinetic and computational studies on the addition of nucleophiles to the electron-deficient cyano groups.

Electrophilic Substitution: Understanding the directing effects of the two cyano groups and the methyl group on electrophilic attack on the pyridine ring. Theoretical studies on related systems, like the dinitration of 2,6-diaminopyridine, have shown the importance of the specific nitrating intermediate and reaction conditions in determining product selectivity. researchgate.net

Cycloaddition Reactions: Investigating 1,3-dipolar cycloaddition reactions involving the nitrile groups to create complex heterocyclic systems. Mechanistic studies on related pyridylselenyl reagents reacting with nitriles suggest an asynchronous cycloaddition process. rsc.org

Design of Next-Generation Functional Materials

The unique electronic and structural features of the 2,6-dicyanopyridine scaffold make it a promising platform for advanced functional materials. The two nitrile groups provide strong electron-withdrawing character and act as effective coordination sites for metal ions.

A significant application is in the development of luminescent materials and components for optoelectronics. Derivatives such as 2,6-bis(azolyl)pyridines, synthesized from dicyanopyrone precursors, are excellent multidentate ligands. nih.govacs.org Their metal complexes are actively explored as:

Luminescent Materials: For use in sensing and bio-imaging.

Dyes in Dye-Sensitized Solar Cells (DSSCs): Where they act as sensitizers to improve light-harvesting efficiency. acs.org

Electron-Transporting Materials: For organic light-emitting diodes (OLEDs), an application demonstrated by isomeric pyridine-3,5-dicarbonitrile (B74902) systems. acs.orgbeilstein-journals.org

The path forward involves designing molecules with tailored properties by modifying the core structure. Future work will likely concentrate on creating symmetrical and unsymmetrical heterocyclic triads to fine-tune the electronic and photophysical properties for specific applications in supramolecular assemblies and long-range ordered nanostructures. acs.org

Advanced Preclinical and Translational Research in Medicinal Chemistry

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, and the this compound core offers a unique template for designing novel therapeutic agents. The nitrile groups can act as hydrogen bond acceptors or be transformed into other functional groups, such as tetrazoles or amidines, to modulate pharmacological activity.

Research on structurally related dicyanopyridines has shown significant potential in various therapeutic areas. For instance, libraries of 2-amino-3,5-dicarbonitrile-6-thiopyridines have been synthesized and evaluated as potential treatments for prion diseases. researchgate.net Furthermore, the versatility of the dicyanopyridine scaffold has been demonstrated in the development of potent and selective adenosine (B11128) receptor ligands, which are important targets for a range of conditions. mdpi.com The 4-methylpyridine core is also present in inhibitors of enzymes like PIM-1 kinase and inducible nitric oxide synthase (iNOS), which are relevant to cancer and inflammatory diseases, respectively.

Future medicinal chemistry research will focus on:

Library Synthesis: Creating diverse libraries of this compound derivatives for high-throughput screening against various biological targets.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to optimize potency, selectivity, and pharmacokinetic properties. mdpi.com

Bioisosteric Replacement: Replacing the cyano groups with other functionalities to improve drug-like properties while maintaining or enhancing biological activity.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of novel molecules. For complex systems like substituted pyridines, computational chemistry provides invaluable insights into molecular structure, reactivity, and biological interactions, thereby guiding experimental efforts.

In the context of medicinal chemistry, molecular docking studies are used to predict how dicyanopyridine derivatives bind to target proteins, such as adenosine receptors, helping to rationalize observed structure-activity relationships. mdpi.com Density Functional Theory (DFT) calculations are employed to investigate the reactivity, stability, and electronic properties of these compounds, aiding in the design of molecules with desired characteristics for applications like prion disease therapeutics. researchgate.net

Future directions for integrated research include:

Virtual Screening: Using computational methods to screen large virtual libraries of this compound derivatives to identify promising candidates for synthesis and testing.

Mechanism Elucidation: Applying quantum mechanical calculations to model reaction pathways, identify transition states, and understand the selectivity of complex synthetic transformations. researchgate.net

Property Prediction: Developing accurate quantitative structure-property relationship (QSPR) models to predict the photophysical, electronic, and biological properties of new designs before their synthesis.

Development of Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly integral to the design of synthetic routes. For this compound and its derivatives, future research will prioritize the development of more environmentally benign and sustainable manufacturing processes.

Key strategies in this domain include:

Microwave-Assisted Synthesis: This technique often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating, as demonstrated in the one-pot, four-component synthesis of novel cyanopyridine derivatives. nih.gov

Use of Greener Solvents and Catalysts: Replacing hazardous solvents and stoichiometric reagents with safer alternatives. This includes using water or ethanol (B145695) as solvents and employing reusable heterogeneous catalysts or earth-abundant metal catalysts like iron. acs.orgrsc.org

Atom Economy: Designing synthetic pathways, such as multicomponent reactions or C-H functionalization, that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. rsc.orgnih.gov

The shift towards de novo synthesis of the pyridine ring is itself a sustainable strategy, as it often involves fewer steps and avoids the use of harsh reagents sometimes needed for the functionalization of a pre-formed aromatic ring. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 2,6-Dicyano-4-methylpyridine?

  • Methodological Answer : The compound can be synthesized via cyano group introduction through nucleophilic substitution or condensation reactions. For example, nitrile groups can be introduced using precursors like 4-methylpyridine derivatives under halogenation followed by cyanation (e.g., using CuCN/KCN mixtures) . Alternatively, microwave-assisted synthesis may enhance reaction efficiency, as seen in analogous pyridine-carbonitrile systems . Purification typically involves recrystallization from polar aprotic solvents or column chromatography with silica gel .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can confirm substituent positions. The deshielding effect of cyano groups on adjacent protons and carbons is diagnostic (e.g., C≡N peaks at ~110-120 ppm in 13^{13}C NMR) .
  • IR : Strong absorption bands near 2220–2260 cm1^{-1} confirm nitrile groups .
  • X-ray crystallography : Resolve ambiguities in regiochemistry by comparing bond lengths and angles with related structures (e.g., diethyl 4-(4-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine) .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Mixed solvents like ethanol-water or DCM-hexane are effective. Solubility in polar aprotic solvents (e.g., DMF) at elevated temperatures, followed by gradual cooling, yields high-purity crystals. Avoid strongly acidic/basic conditions to prevent hydrolysis of cyano groups .

Advanced Research Questions

Q. How can computational modeling address contradictions in regioselectivity data for electrophilic substitutions on this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reactive sites by analyzing Fukui indices and electrostatic potential maps. Experimental validation via X-ray crystallography (to confirm substitution patterns) and 15^{15}N NMR (to assess electronic effects) resolves discrepancies . For example, conflicting data on nitration regiochemistry can be reconciled by correlating computational predictions with kinetic studies under varying temperatures .

Q. What mechanistic insights explain the catalytic role of this compound in transition-metal complexes?

  • Methodological Answer : The electron-withdrawing cyano groups enhance ligand rigidity and modulate metal-ligand charge transfer. Cyclic voltammetry (CV) and UV-Vis spectroscopy can track redox behavior, while X-ray Absorption Spectroscopy (XAS) probes coordination geometry. Comparative studies with non-cyano analogs (e.g., 2,6-dimethylpyridine) highlight electronic effects on catalytic activity in cross-coupling reactions .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial applications?

  • Methodological Answer :

  • In silico screening : Molecular docking against bacterial targets (e.g., dihydrofolate reductase) identifies key substituent interactions.
  • In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative strains validate predictions.
  • SAR trends : Electron-deficient substituents (e.g., -NO2_2) at the 4-position enhance activity, as seen in related pyridinecarbonitriles .

Data Contradiction and Validation

Q. What strategies mitigate conflicting results in the thermal stability analysis of this compound?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Compare decomposition onset temperatures under inert vs. oxidative atmospheres.
  • Thermogravimetric Analysis (TGA) : Correlate mass loss profiles with FTIR gas-phase analysis to identify degradation byproducts.
  • Cross-lab replication : Standardize heating rates and sample sizes to minimize variability .

Experimental Design Considerations

Q. How should researchers optimize reaction conditions for scaling up this compound synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors.
  • Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and intermediates.
  • Green chemistry metrics : Assess atom economy and E-factor to minimize waste, as demonstrated in dihydropyridine syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.